molecular formula C12H24N2O2 B8601934 N,N'-Dimethyl-HMBA

N,N'-Dimethyl-HMBA

Cat. No.: B8601934
M. Wt: 228.33 g/mol
InChI Key: SGHJEJIGUKIFTN-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzylamine (DMBA), with the chemical formula C₉H₁₃N, is a tertiary amine featuring a benzyl group (C₆H₅CH₂) attached to a nitrogen atom substituted with two methyl groups. It is a versatile compound widely used in organic synthesis, pharmaceuticals, polymer chemistry, and agrochemicals due to its strong basicity and nucleophilic reactivity .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

N-[6-[acetyl(methyl)amino]hexyl]-N-methylacetamide

InChI

InChI=1S/C12H24N2O2/c1-11(15)13(3)9-7-5-6-8-10-14(4)12(2)16/h5-10H2,1-4H3

InChI Key

SGHJEJIGUKIFTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCCCCCN(C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 135.21 g/mol
  • Boiling Point : ~180–185°C (varies with purity)
  • Reactivity : Acts as a catalyst in polymerization reactions and participates in alkylation and amination processes .

Toxicity :

  • Acute toxicity (oral LD₅₀ in rats: ~250 mg/kg).

Comparison with Structurally Similar Compounds

N,N-Dimethylformamide (DMF)

Chemical Formula: C₃H₇NO Molecular Weight: 73.09 g/mol CAS Number: 68-12-2

Property DMBA DMF
Functional Group Tertiary amine Polar aprotic amide
Boiling Point ~180–185°C 153°C
Applications Catalysis, pharma Solvent, formylation
Toxicity Neurotoxic, carcinogen precursor Hepatotoxic, reproductive risks

Key Differences :

  • DMF’s high polarity makes it an excellent solvent for polymers and reactions requiring dipolar aprotic conditions, whereas DMBA’s basicity drives its use in catalysis .
  • DMF is associated with occupational hazards like liver damage, while DMBA’s risks stem from nitrosamine formation .

N,N-Dimethylacetamide (DMAc)

Chemical Formula: C₄H₉NO Molecular Weight: 87.12 g/mol CAS Number: 127-19-5

Property DMBA DMAc
Functional Group Tertiary amine Polar aprotic amide
Boiling Point ~180–185°C 165°C
Applications Polymer curing Polymer production (e.g., acrylics)
Toxicity Potential nitrosamine Skin/eye irritant

Key Differences :

  • DMAc’s acetyl group enhances its stability and solvent power compared to DMBA’s reactive amine .
  • DMBA’s role in epoxy systems contrasts with DMAc’s use in fiber production .

N,N-Dimethylbenzamide

Chemical Formula: C₉H₁₁NO Molecular Weight: 149.19 g/mol CAS Number: 611-74-5

Property DMBA N,N-Dimethylbenzamide
Functional Group Tertiary amine Amide
Physical State Liquid Solid (mp 43–45°C)
Applications Catalysis, agrochemicals Pharma intermediates

Key Differences :

  • The amide group in dimethylbenzamide reduces nucleophilicity, making it suitable for deoxygenation reactions rather than catalysis .
  • DMBA’s liquid state facilitates its use in reaction mixtures, while dimethylbenzamide’s solid form suits controlled syntheses .

N-Nitrosomethylaminobutyric Acid (NMBA)

Chemical Formula : C₅H₁₀N₂O₃
Molecular Weight : 146.15 g/mol
CAS Number : 61445-55-4

Property DMBA NMBA (Nitroso)
Functional Group Tertiary amine Nitroso compound
Applications Synthetic intermediate Carcinogen reference standard
Toxicity Precursor to nitrosamines Direct carcinogen

Key Differences :

  • NMBA’s nitroso group renders it highly carcinogenic, whereas DMBA requires nitrosation (e.g., with nitrites) to form carcinogens .
  • DMBA is industrially versatile, while NMBA is primarily a regulated hazard .

N-Methylbenzylamine (NMBA Variant)

Chemical Formula: C₈H₁₁N Molecular Weight: 121.18 g/mol CAS Number: Not specified in evidence

Property DMBA N-Methylbenzylamine
Structure Tertiary amine Primary amine
Reactivity Strong base Moderate nucleophile
Applications Polymer chemistry Specialty chemical synthesis

Key Differences :

  • The primary amine in N-methylbenzylamine limits its catalytic utility compared to DMBA’s tertiary structure .

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